

# The Discovery and Development of A28 Therapeutics' AT-101: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT-101 is a first-in-class targeted oncolytic peptide currently in late-stage clinical development by A28 Therapeutics for the treatment of various cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of AT-101, with a focus on the available preclinical and clinical data. AT-101 represents a novel therapeutic approach that leverages a targeted delivery system to induce rapid and selective immunogenic cell death in cancer cells, while sparing healthy tissues.[1][2]

# **Core Technology: Targeted Lytic Peptides**

AT-101 is built upon A28 Therapeutics' targeted lytic peptide platform. This platform utilizes short chains of amino acids, known as lytic peptides, which possess cationic and amphipathic properties. These characteristics enable them to selectively disrupt the negatively charged cell membranes of cancer cells.[1][2] To enhance tumor specificity, the lytic peptide is conjugated to a targeting ligand that binds to receptors overexpressed on the surface of cancer cells.[3][4]

The lead lytic peptide in A28's platform is designated CLYP-71, a cationic lytic peptide. The specific amino acid sequence of CLYP-71 is proprietary and not publicly available at the time of this writing.

# **AT-101: A Targeted Lytic Peptide Conjugate**



AT-101 is a conjugate of the CLYP-71 lytic peptide and a ligand for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[3][5] LHRH receptors are overexpressed in a wide range of solid tumors, including ovarian, breast, prostate, and pancreatic cancers, making them an attractive target for directed cancer therapy.[3][4]

#### **Mechanism of Action**

The mechanism of action of AT-101 is a multi-step process designed to be both direct-acting and to stimulate an anti-tumor immune response:

- Targeting and Binding: Following intravenous administration, AT-101 circulates throughout the body and its LHRH ligand specifically binds to LHRH receptors on the surface of cancer cells.[1][2]
- Electrostatic Attraction and Membrane Disruption: Upon binding, the positively charged CLYP-71 lytic peptide component is attracted to the negatively charged cancer cell membrane. This interaction leads to the disruption of the cell membrane's integrity.[1][2]
- Rapid Immunogenic Cell Death (ICD): The membrane disruption causes rapid cell lysis and death. This form of cell death is immunogenic, meaning it stimulates an immune response.[1]
   [2] The dying cancer cells release damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and high mobility group box 1 (HMGB1).[6][7][8] These DAMPs act as "danger signals" to the immune system.
- Immune System Activation: The released DAMPs recruit and activate antigen-presenting
  cells (APCs), such as dendritic cells. These APCs then process and present tumorassociated antigens to T cells, leading to a tumor-specific adaptive immune response.[6][7]
  This can result in the killing of remaining cancer cells and potentially long-term anti-tumor
  immunity.

### **Preclinical Development**

AT-101, formerly known as EP-100, has been the subject of over 70 preclinical studies.[3] While detailed protocols for these studies are not publicly available, the published literature provides insights into the types of experiments conducted.

#### In Vitro Studies



- Cytotoxicity Assays: The cytotoxic activity of AT-101 was evaluated against various LHRH
  receptor-positive cancer cell lines. These assays likely involved incubating cancer cells with
  varying concentrations of AT-101 and measuring cell viability using methods such as MTT or
  LDH release assays.
- Mechanism of Action Studies: Experiments were likely performed to confirm the proposed mechanism of action, including assays to detect membrane disruption and the hallmarks of immunogenic cell death (e.g., calreticulin exposure, ATP release, HMGB1 release).

#### In Vivo Studies

- Xenograft Models: The anti-tumor efficacy of AT-101 was likely tested in animal models, such
  as immunodeficient mice bearing human cancer cell line xenografts. These studies would
  involve administering AT-101 to the animals and monitoring tumor growth over time.
- Toxicity Studies: Preclinical toxicology studies in animals were conducted to assess the safety profile of AT-101 and determine a safe starting dose for human clinical trials.

# **Clinical Development**

AT-101 has undergone Phase 1 and Phase 2 clinical trials, involving over 85 patients.[1][2]

#### **Phase 1 Clinical Trial**

A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT-101 (EP-100) in patients with advanced solid tumors expressing the LHRH receptor.

Table 1: Summary of Phase 1 Clinical Trial of AT-101 (EP-100)



| Parameter            | Details                                                                                                                                                                          |  |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Design         | Open-label, dose-escalation                                                                                                                                                      |  |
| Patient Population   | Patients with advanced, LHRH receptor-positive solid tumors                                                                                                                      |  |
| Primary Objectives   | To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of AT-101                                     |  |
| Secondary Objectives | To characterize the pharmacokinetic profile of AT-101 and to assess preliminary anti-tumor activity                                                                              |  |
| Results              | The MTD was not reached. The most common treatment-related adverse event was a transient and manageable infusion-related reaction. The recommended Phase 2 dose was established. |  |

#### **Phase 2 Clinical Trial**

A multicenter, open-label, randomized Phase 2 trial was conducted to evaluate the efficacy and safety of AT-101 (EP-100) in combination with paclitaxel versus paclitaxel alone in patients with recurrent or refractory ovarian cancer.

Table 2: Key Efficacy Results from Phase 2 Clinical Trial in Ovarian Cancer

| Endpoint                                                            | AT-101 + Paclitaxel | Paclitaxel Alone |
|---------------------------------------------------------------------|---------------------|------------------|
| Overall Response Rate (ORR) in all patients                         | 35%                 | 33%              |
| ORR in patients with liver metastases                               | 69%                 | 17%              |
| Increase in Overall Survival (OS) in patients with liver metastases | 61%                 | -                |



Data from a subset analysis of patients with metastatic ovarian cancer with liver metastases.[1] [2]

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of AT-101 are proprietary to A28 Therapeutics and are not publicly available. However, based on standard methodologies in the field, the following provides a general overview of the likely protocols used.

### In Vitro Cytotoxicity Assay (General Protocol)

- Cell Culture: LHRH receptor-positive cancer cell lines (e.g., MCF-7, MDA-MB-435S) and a negative control cell line are cultured in appropriate media and conditions.[3]
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of AT-101.
- Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
- Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay, which measures metabolic activity, or an LDH assay, which measures membrane integrity.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the doseresponse curves.

### **Murine Xenograft Model (General Protocol)**

- Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with LHRH receptor-positive human cancer cells.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and administered AT-101 (e.g., via intravenous injection) or a vehicle control at a specified dose and schedule.
- Monitoring: Tumor volume and body weight are measured regularly.



• Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

# Immunogenic Cell Death Marker Assays (General Protocol)

- Calreticulin Exposure: Treated cells are stained with an anti-calreticulin antibody and analyzed by flow cytometry to detect surface exposure.
- ATP Release: The concentration of ATP in the cell culture supernatant is measured using a luciferin/luciferase-based assay.
- HMGB1 Release: The amount of HMGB1 released into the supernatant is quantified using an ELISA kit.

# Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: AT-101 Mechanism of Action.

# **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for AT-101.

#### Conclusion

A28 Therapeutics' AT-101 is a promising targeted oncolytic peptide with a unique dual mechanism of action that combines direct cancer cell killing with the stimulation of an antitumor immune response. Preclinical and clinical data to date suggest a favorable safety profile and encouraging efficacy, particularly in heavily pre-treated patients with liver metastases. Further clinical development is ongoing to fully elucidate the therapeutic potential of AT-101 in various cancer indications. The targeted lytic peptide platform holds the potential for the development of a new class of cancer therapeutics with broad applicability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. In vitro pmel-1 T cell-mediated cytotoxicity assay with CytoTox-ONE Homogenous Membrane Integrity Assay (P... [protocols.io]
- 7. a28therapeutics.com [a28therapeutics.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of A28 Therapeutics' AT-101: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573639#a28-therapeutics-at-101-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com